

In-depth Technical Guide: Toxicological Profile and Safety Assessment of 19-Oxocinobufagin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19-Oxocinobufagin

Cat. No.: B12427794

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Disclaimer: Despite a comprehensive search for toxicological data on **19-Oxocinobufagin**, specific information regarding its acute, sub-chronic, chronic, genetic, and reproductive toxicity, as well as carcinogenicity, is not publicly available in the current scientific literature. The following guide is based on the general toxicological profile of the broader class of compounds to which **19-Oxocinobufagin** belongs—bufadienolides—and includes in vitro data where available for related compounds. This document should therefore be considered a general overview and not a definitive safety assessment for **19-Oxocinobufagin**.

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids typically isolated from plants of the genera *Scilla*, *Urginea*, and *Bowiea*, and the venom of toads from the *Bufo* genus. These compounds are characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position. While bufadienolides have been investigated for their potential therapeutic effects, including anticancer and anti-inflammatory activities, they are also known for their significant toxicity, primarily mediated through the inhibition of the Na⁺/K⁺-ATPase enzyme. This guide aims to provide a comprehensive overview of the known toxicological properties of bufadienolides as a basis for understanding the potential risks associated with **19-Oxocinobufagin**.

Toxicological Profile

Acute Toxicity

Specific acute toxicity data (e.g., LD50 values) for **19-Oxocinobufagin** in animal models are not available in the public domain. However, for the general class of bufadienolides, acute toxicity is a significant concern. For instance, the intravenous LD50 of a mixture of bufadienolides from toad venom in white mice has been reported to be 14.5 mg/kg.[1] Ingestion of toad eggs, which contain bufadienolides, has led to severe intoxication and even death in humans.[2]

Table 1: Acute Toxicity Data for Representative Bufadienolides

Compound/Substance	Species	Route of Administration	LD50 Value
Bufadienolide Mixture (from Bufo viridis venom)	White Mice	Intravenous	14.5 mg/kg[1]
Data for 19-Oxocinobufagin is not available.			

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for **19-Oxocinobufagin** were identified. Long-term exposure to bufadienolides is known to have cumulative effects, particularly on the heart.

Genotoxicity

There is no available data on the genotoxicity of **19-Oxocinobufagin** from standard assays such as the Ames test or micronucleus assay.

Carcinogenicity

Carcinogenicity bioassays for **19-Oxocinobufagin** have not been reported.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of **19-Oxocinobufagin** is not available.

In Vitro Cytotoxicity

While specific in vivo data is lacking, some in vitro studies on other bufadienolides provide insights into their cytotoxic potential. Bufadienolides have demonstrated potent cytotoxic activities against various cancer cell lines.

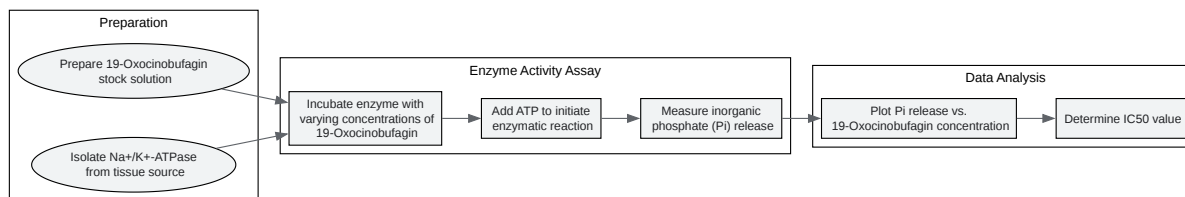
Table 2: In Vitro Cytotoxicity of Selected Bufadienolides

Compound	Cell Line	IC50 Value (μM)
Arenobufagin	Human Melanoma SK-MEL-1	< 1.0
Gamabufotalin	Human Melanoma SK-MEL-1	< 1.0
Data for 19-Oxocinobufagin is not available.		

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for bufadienolides is the inhibition of the α -subunit of the Na⁺/K⁺-ATPase (sodium-potassium pump).[3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.

Experimental Workflow for Investigating Na⁺/K⁺-ATPase Inhibition:



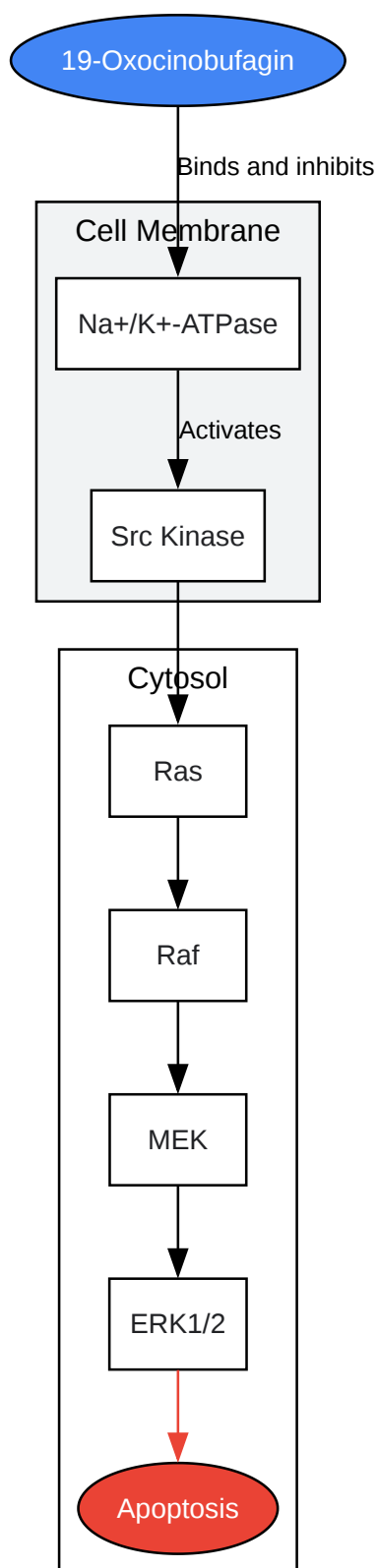
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Caption: Workflow for determining the inhibitory effect of **19-Oxocinobufagin** on Na⁺/K⁺-ATPase activity.

Inhibition of the Na⁺/K⁺-ATPase leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular calcium levels. The elevated intracellular calcium is responsible for the cardiotoxic effects but also contributes to cellular toxicity, including apoptosis.^[4]

Furthermore, the Na⁺/K⁺-ATPase is now understood to function as a signal transducer. The binding of cardiac glycosides, including bufadienolides, to the Na⁺/K⁺-ATPase can activate various downstream signaling pathways, such as the Src kinase pathway, which in turn can modulate other pathways like the Ras-Raf-ERK1/2 cascade. Activation of these pathways can influence cell growth, proliferation, and apoptosis.

Signaling Pathway Activated by Bufadienolide Binding to Na⁺/K⁺-ATPase:



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Caption: Proposed signaling cascade initiated by **19-Oxocinobufagin** binding to Na⁺/K⁺-ATPase.

Safety Assessment

Due to the absence of crucial toxicological data, a formal safety assessment for **19-Oxocinobufagin**, including the determination of a No-Observed-Adverse-Effect Level (NOAEL) or a Permissible Daily Exposure (PDE), cannot be performed at this time.

Conclusion

The toxicological profile of **19-Oxocinobufagin** remains largely uncharacterized. Based on the known properties of the bufadienolide class of compounds, it is reasonable to presume that **19-Oxocinobufagin** possesses significant cardiotoxicity and cytotoxicity mediated through the inhibition of Na⁺/K⁺-ATPase and the subsequent disruption of cellular ion homeostasis and activation of signaling cascades. However, without specific in vivo and in vitro studies on **19-Oxocinobufagin**, any assessment of its safety remains speculative. Further research is imperative to elucidate the specific toxicological properties of this compound to enable a comprehensive risk assessment for researchers, scientists, and drug development professionals.

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References

- 1. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accidental bufotoxin intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of Na/K-ATPase potentiates marinobufagenin-induced cardiac dysfunction and myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Toxicological Profile and Safety Assessment of 19-Oxocinobufagin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427794#toxicological-profile-and-safety-assessment-of-19-oxocinobufagin]

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